molecular formula C7H7F3N2O B1417402 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL CAS No. 685542-44-3

5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL

Cat. No.: B1417402
CAS No.: 685542-44-3
M. Wt: 192.14 g/mol
InChI Key: PJTCVDDPQWDCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two methyl groups at positions 5 and 6, a trifluoromethyl group at position 2, and a hydroxyl group at position 4. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine.

    Substitution Reactions: The chlorine atoms at positions 2, 4, and 6 are sequentially substituted with the desired functional groups. For example, the trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide in the presence of a base.

    Hydroxylation: The hydroxyl group at position 4 can be introduced through a hydroxylation reaction using reagents like sodium hydroxide or other suitable bases.

    Methylation: The methyl groups at positions 5 and 6 can be introduced using methylation reagents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The methyl and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methyl iodide, trifluoromethyl iodide, bases like potassium carbonate.

Major Products

    Oxidation: Formation of a ketone at position 4.

    Reduction: Formation of a reduced trifluoromethyl group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: Used in the development of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism. Its trifluoromethyl group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trifluoromethylpyrimidine: Lacks the hydroxyl and methyl groups, making it less versatile in certain reactions.

    5,6-Dimethylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    4-Hydroxy-2-trifluoromethylpyrimidine: Lacks the methyl groups at positions 5 and 6, affecting its reactivity and applications.

Uniqueness

5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyl and methyl groups provide sites for further chemical modifications.

Properties

IUPAC Name

4,5-dimethyl-2-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-3-4(2)11-6(7(8,9)10)12-5(3)13/h1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTCVDDPQWDCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372565
Record name 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685542-44-3
Record name 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL
Reactant of Route 2
5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL
Reactant of Route 3
Reactant of Route 3
5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL
Reactant of Route 4
Reactant of Route 4
5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL
Reactant of Route 5
5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL
Reactant of Route 6
5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.